molecular formula C16H16BrN3O2 B2874377 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034389-05-2

2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

Cat. No.: B2874377
CAS No.: 2034389-05-2
M. Wt: 362.227
InChI Key: DMFTZFHGVCOEJG-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a brominated benzamide derivative featuring a cyclopenta[c]pyridazinone core. Its synthesis likely involves coupling a brominated benzoyl chloride with a cyclopenta[c]pyridazinone-containing ethylamine intermediate. Crystallographic analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement) for structure determination , while visualization tools like ORTEP-3 or WinGX aid in illustrating anisotropic displacement parameters .

Properties

IUPAC Name

2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFTZFHGVCOEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s action on the LuxR-type receptors disrupts the normal quorum sensing pathways in bacteria. Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior. It involves the production, release, and subsequent detection of signaling molecules known as autoinducers. By inhibiting the LuxR-type receptors, the compound prevents the detection of these autoinducers, thereby disrupting the communication between bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B), shares the benzamide-ethylamine framework but differs in substituents (Table 1). Rip-B features a hydroxy group at the benzamide ortho-position and a methoxy-substituted phenethylamine, whereas the target compound has a bromo substituent and a cyclopenta[c]pyridazinone group. These structural differences significantly influence physicochemical properties and bioactivity:

  • Electron-withdrawing vs.
  • Heterocyclic core: The cyclopenta[c]pyridazinone moiety may confer rigidity and π-stacking interactions, unlike Rip-B’s flexible methoxyphenyl group.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Rip-B (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide)
Benzamide substituent 2-bromo 2-hydroxy
Amine-linked group Cyclopenta[c]pyridazinone 3,4-Methoxyphenyl
Molecular weight (g/mol) ~405.3 (estimated) ~301.3 (calculated)
Melting point Not reported 96 °C
Yield Not reported 34%

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy: Rip-B’s ¹H and ¹³C-NMR data (Tables 1 and 2 in ) highlight deshielded protons near the hydroxy and methoxy groups. The target compound’s bromo substituent would cause distinct downfield shifts in aromatic protons, while the cyclopenta[c]pyridazinone core would exhibit unique carbonyl (C=O) and heterocyclic signals.

Preparation Methods

Base-Mediated Cyclization

β-Ketodinitriles react with α,β-unsaturated carbonyl precursors under basic conditions to form fused cyclopenta rings. For example, treating 4-chloro-3-vinyl coumarin with β-ketodinitriles in ethanol with potassium carbonate (K₂CO₃) at 80°C induces nucleophilic substitution, Michael addition, and O-cyclization. Adapted to pyridazinone synthesis, cyclopentanone derivatives may undergo condensation with hydrazine hydrate to form the pyridazinone ring.

Example Protocol

  • Combine cyclopentanone (10 mmol) with ethyl acetoacetate (12 mmol) in ethanol.
  • Add hydrazine hydrate (15 mmol) and reflux at 90°C for 12 hours.
  • Isolate the intermediate via filtration and recrystallize from ethanol.

Introduction of the Ethylamine Side Chain

The ethylamine linker is introduced via nucleophilic alkylation or reductive amination. A patent by WO2024123815A1 describes alkylation using tert-butyl (2-bromoethyl)carbamate followed by deprotection.

Alkylation and Deprotection

  • React cyclopenta[c]pyridazinone (1 eq) with tert-butyl (2-bromoethyl)carbamate (1.2 eq) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 60°C.
  • Deprotect the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA)/water (9:1) at 0–25°C to yield the free amine.

Yield : 78–85% after purification via column chromatography.

Amide Bond Formation with 2-Bromobenzoyl Chloride

The final step involves coupling the ethylamine intermediate with 2-bromobenzoyl chloride. Propylphosphonic acid anhydride (T3P) in ethyl acetate with triethylamine (Et₃N) is optimal for amidation.

T3P-Mediated Coupling

  • Dissolve 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine (1 eq) and 2-bromobenzoic acid (1.1 eq) in ethyl acetate.
  • Add T3P (1.5 eq) and Et₃N (3 eq) at 0°C, then warm to 25°C and stir for 6 hours.
  • Quench with water, extract with ethyl acetate, and concentrate.

Yield : 82–90% after recrystallization (ethyl acetate/n-heptane).

Alternative Synthetic Routes

Reductive Amination

Ethylamine side chains may also be installed via reductive amination of cyclopenta[c]pyridazinone ketones using sodium cyanoborohydride (NaBH₃CN) in methanol.

Purification and Characterization

Recrystallization

Crystalline Form A is obtained by dissolving the crude product in ethyl acetate and adding n-heptane (1:3 v/v) at 0°C.

Analytical Data

  • Melting Point : 198–202°C (decomposes).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 4.35 (t, J = 6.4 Hz, 2H, CH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂), 2.90–2.70 (m, 4H, cyclopentane-H).

Challenges and Optimization

  • Regioselectivity : Base-mediated cyclization requires strict temperature control (-28 to 0°C) to prevent byproducts.
  • Coupling Efficiency : T3P outperforms EDC or CDI in minimizing racemization.

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